molecular formula C17H17N3O B15084290 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine CAS No. 618098-10-5

1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine

Cat. No.: B15084290
CAS No.: 618098-10-5
M. Wt: 279.34 g/mol
InChI Key: DDPOWZJAQLPXKX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group at position 1 and a methylphenyl group at position 3 of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact molecular pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

CAS No.

618098-10-5

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(3-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3O/c1-12-4-3-5-13(10-12)16-11-17(18)20(19-16)14-6-8-15(21-2)9-7-14/h3-11H,18H2,1-2H3

InChI Key

DDPOWZJAQLPXKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)OC

Origin of Product

United States

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